N-ethyl-N-methylpiperidine-4-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-ethyl-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-3-11(2)9(12)8-4-6-10-7-5-8/h8,10H,3-7H2,1-2H3 |
InChI Key |
DFSNQAGPMJFAHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)C1CCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies for N Ethyl N Methylpiperidine 4 Carboxamide and Analogues
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of N-ethyl-N-methylpiperidine-4-carboxamide dissects the molecule into readily available or synthetically accessible precursors. The primary disconnection occurs at the amide bond, separating the piperidine (B6355638) ring from the N-ethyl-N-methylamine moiety. This leads to two key precursors: piperidine-4-carboxylic acid (also known as isonipecotic acid) or its reactive derivative (e.g., an acid chloride or ester), and N-ethyl-N-methylamine.
Further disconnection of the piperidine-4-carboxylic acid precursor reveals simpler starting materials. The piperidine ring can be envisioned as arising from a pyridine (B92270) precursor, specifically isonicotinic acid (pyridine-4-carboxylic acid), through hydrogenation. Alternatively, the piperidine ring can be constructed through various cyclization strategies from acyclic precursors.
Therefore, the key precursors for the synthesis of this compound are:
Piperidine-4-carboxylic acid (Isonipecotic acid) or its derivatives.
Pyridine-4-carboxylic acid (Isonicotinic acid) or its derivatives.
Acyclic precursors for cyclization reactions.
N-ethyl-N-methylamine.
Classical Synthetic Routes to the Piperidine Core
The formation of the central piperidine ring is a critical step in the synthesis of this compound. Two principal strategies are commonly employed: the cyclization of acyclic precursors and the hydrogenation of pre-existing pyridine derivatives.
Cyclization Reactions
Intramolecular cyclization reactions provide a powerful method for constructing the piperidine ring from open-chain molecules. These reactions typically involve the formation of one or more carbon-nitrogen bonds to close the six-membered ring. A variety of substrates and reaction conditions can be utilized to achieve this transformation. For instance, the cyclization of haloamines, where a nitrogen nucleophile attacks an electrophilic carbon bearing a leaving group, is a common approach.
Another notable method is the aza-Prins cyclization, which can be employed to generate substituted piperidines. This reaction involves the condensation of a homoallylic amine with an aldehyde, followed by cyclization and trapping of the resulting cation with a nucleophile.
| Cyclization Method | Starting Materials | General Conditions | Product |
| Intramolecular Haloamine Cyclization | δ-Haloamines | Base | Substituted Piperidine |
| Aza-Prins Cyclization | Homoallylic amine, Aldehyde | Acid catalyst | 4-Substituted Piperidine |
| Reductive Amination of Dicarbonyls | 1,5-Dicarbonyl compound, Amine | Reducing agent (e.g., NaBH₃CN) | Substituted Piperidine |
Hydrogenation of Pyridine Derivatives
The catalytic hydrogenation of pyridine derivatives is a widely used and efficient method for the synthesis of the piperidine core. This approach benefits from the commercial availability of a vast array of substituted pyridines. The reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, typically using hydrogen gas in the presence of a metal catalyst.
Commonly used catalysts for this transformation include platinum, palladium, rhodium, and nickel, often supported on materials like carbon (e.g., Pd/C) or alumina. masterorganicchemistry.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the efficiency and selectivity of the hydrogenation. For instance, rhodium on carbon has been shown to be an effective catalyst for the hydrogenation of pyridine derivatives under relatively mild conditions. The use of an acidic medium can facilitate the reduction of the electron-deficient pyridine ring.
| Pyridine Precursor | Catalyst | Conditions | Product | Yield |
| Pyridine-4-carboxylic acid | Platinum (Adams catalyst) | Glacial acetic acid, H₂ | Piperidine-4-carboxylic acid | Good |
| 4-Phenylpyridine | Pd/C | H₂ (flow) | 4-Phenylpiperidine | 96% selectivity at 87% conversion |
| Nicotinic acid | 5% Rh/Al₂O₃ | Water, H₂ (2 atm) | Nipecotic acid | High |
It is important to note that the functional groups present on the pyridine ring must be compatible with the hydrogenation conditions. The carboxamide group is generally stable under these conditions, allowing for the direct hydrogenation of N,N-dialkylisonicotinamides to the corresponding piperidine-4-carboxamides.
Formation of the Carboxamide Moiety
The final key step in the synthesis of this compound is the formation of the tertiary amide bond. This is typically achieved through the reaction of a piperidine-4-carboxylic acid derivative with N-ethyl-N-methylamine.
Amidation Reactions
Direct amidation involves the condensation of a carboxylic acid with an amine. This reaction often requires high temperatures to drive off the water formed as a byproduct, and can be facilitated by the use of catalysts. However, for the synthesis of complex molecules, milder methods are generally preferred.
A more common approach is to first activate the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acid chloride, an acid anhydride, or an active ester. For example, piperidine-4-carbonyl chloride can be reacted with N-ethyl-N-methylamine, often in the presence of a base to neutralize the HCl generated.
Coupling Strategies with Piperidine Derivatives
Modern organic synthesis heavily relies on the use of coupling reagents to facilitate amide bond formation under mild conditions. bachem.comuniurb.itiris-biotech.de These reagents activate the carboxylic acid in situ, allowing for an efficient reaction with the amine at or near room temperature. nih.govpeptide.com
A wide variety of coupling reagents are available, each with its own advantages and applications. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, HBTU), and uronium/aminium salts (e.g., HATU, HBTU). bachem.compeptide.com The choice of coupling reagent can be critical, especially when dealing with sterically hindered amines like the secondary amine N-ethyl-N-methylamine. bachem.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with coupling reagents to suppress side reactions and improve reaction rates and yields. peptide.com
| Coupling Reagent | Additive | General Conditions | Key Features |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | Organic solvent (e.g., DCM, DMF) | Inexpensive, but byproduct can be difficult to remove. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | Aqueous or organic solvent | Water-soluble byproduct, easy workup. nih.gov |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA | Organic solvent (e.g., DMF) | Effective for sterically hindered couplings. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | Organic solvent (e.g., DMF) | Highly reactive, good for difficult couplings. peptide.com |
The synthesis of this compound would typically involve reacting piperidine-4-carboxylic acid with N-ethyl-N-methylamine in the presence of a suitable coupling reagent and a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
Alkylation Strategies at the Piperidine Nitrogen
Direct N-alkylation of a piperidine precursor is a common and fundamental strategy for synthesizing N-substituted piperidines. This typically involves the reaction of a secondary amine with an alkylating agent. For a molecule like this compound, this could be achieved through a stepwise process, introducing the methyl and ethyl groups sequentially.
The introduction of an N-ethyl group onto a piperidine ring is typically accomplished through nucleophilic substitution, where the piperidine nitrogen acts as the nucleophile, attacking an ethyl halide. Common reagents for this transformation include ethyl bromide (EtBr) and ethyl iodide (EtI). researchgate.net The reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed during the reaction, which prevents the formation of an ammonium (B1175870) salt and allows the reaction to proceed to completion. The choice of base and solvent is crucial for optimizing the reaction. researchgate.net For instance, bases like potassium carbonate (K2CO3) or N,N-diisopropylethylamine (Hünig's base) are often employed in solvents such as dry dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net
Numerous reports have detailed the stereochemistry resulting from the quaternization of N-alkylpiperidines with ethylating agents. cdnsciencepub.com
Similar to ethylation, N-methylation is frequently achieved using a methylating agent like methyl iodide (MeI). researchgate.netcdnsciencepub.com The conditions are comparable, involving a base and an appropriate solvent. Care must be taken to control the stoichiometry of the alkylating agent to avoid over-alkylation, which results in the formation of a quaternary ammonium salt. researchgate.net Adding the alkyl halide slowly can help ensure that the piperidine remains in excess, favoring monoalkylation. researchgate.net
Alternative methods for introducing a methyl group include the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) for reductive methylation. nih.gov This method is particularly useful for selectively introducing a methyl group onto primary or secondary amines.
A summary of typical conditions for N-alkylation of piperidine derivatives is presented below.
| Starting Material | Alkylating Agent | Base / Conditions | Solvent | Key Considerations |
|---|---|---|---|---|
| Piperidine Derivative (Secondary Amine) | Ethyl Bromide (EtBr) or Ethyl Iodide (EtI) | K2CO3 | Dimethylformamide (DMF) | Standard conditions for N-ethylation. researchgate.net |
| Piperidine Derivative (Secondary Amine) | Methyl Iodide (MeI) | N,N-diisopropylethylamine | Acetonitrile | Hünig's base is used to avoid quaternization. researchgate.net |
| Piperidine Derivative (Secondary Amine) | Alkyl Halide | NaH | Dimethylformamide (DMF) | Strong base conditions, requires anhydrous solvent. researchgate.net |
| Piperidine Derivative (Secondary Amine) | Formaldehyde / Formic Acid | Heat (Eschweiler-Clarke) | None (reagents act as solvent) | A method for reductive N-methylation. nih.gov |
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
When the piperidine ring is substituted, the introduction of groups on the nitrogen atom can lead to the formation of stereoisomers. The stereochemical outcome of N-alkylation is influenced by the direction of attack of the alkylating agent on the nitrogen atom. Studies on substituted piperidines have shown that the incoming alkyl group can approach from either an axial or equatorial direction, and the preferred trajectory is often dictated by steric factors. cdnsciencepub.comacs.org
For example, in the N-methylation of substituted methylpiperidines, preferential axial attack of the methylating agent has been observed. cdnsciencepub.com Conversely, N-phenacylation has been shown to proceed primarily via equatorial attack. cdnsciencepub.com The conformation of the piperidine ring, which is influenced by its substituents, plays a critical role in determining the stereoselectivity of the N-alkylation reaction. In studies involving 4-t-butylpiperidine derivatives, where the t-butyl group locks the ring in a specific chair conformation, N-alkylation was found to proceed with a preference for introducing the new alkyl group in an axial position. acs.org The development of gold-catalyzed cyclization methods has also enabled the one-pot synthesis of piperidin-4-ols with excellent diastereoselectivities. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of N-substituted piperidines involves carefully controlling reaction parameters to maximize the yield of the desired product while minimizing side reactions. A primary concern during N-alkylation is the formation of quaternary ammonium salts from over-alkylation. researchgate.net
Several strategies can be employed to enhance selectivity for the tertiary amine product:
Rate of Addition : Slow addition of the alkyl halide, for example, using a syringe pump, ensures that the secondary amine remains in excess, which statistically favors monoalkylation over dialkylation. researchgate.net
Choice of Base : The selection of the base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine can effectively scavenge the acid byproduct without competing in the alkylation reaction. researchgate.net Stronger bases like sodium hydride (NaH) can also be used but require careful handling and anhydrous conditions. researchgate.net
Solvent : Anhydrous polar aprotic solvents like acetonitrile or DMF are commonly used as they effectively dissolve the reactants and facilitate the SN2 reaction. researchgate.net
Temperature : Most N-alkylation reactions are conducted at or slightly above room temperature. The temperature can be adjusted to control the reaction rate. researchgate.net
Novel Synthetic Approaches and Catalyst Development
While classical N-alkylation methods are widely used, research continues into developing more efficient, selective, and environmentally benign synthetic routes. These novel approaches often rely on the use of transition metal catalysts.
Transition metal catalysis has emerged as a powerful tool for C-N bond formation. Recent advancements include the use of copper and palladium catalysts for N-alkylation reactions.
Copper-Catalyzed Alkylation : Metallaphotoredox catalysis using copper has been developed as a general platform for N-alkylation. nih.gov This approach uses light and a photocatalyst in conjunction with a copper catalyst to facilitate the coupling of N-nucleophiles with alkyl halides at room temperature. nih.gov Additionally, 3d-metals like copper, nickel, cobalt, iron, and manganese have been used in "borrowing hydrogen" or "hydrogen autotransfer" reactions, where alcohols are used as alkylating agents, producing water as the only byproduct. acs.org
Palladium-Catalyzed Alkylation : Palladium catalysts have been successfully employed in the intramolecular N-alkylation to construct chiral 2-functionalized piperidines. oup.com This process can achieve a highly efficient transfer of chirality during the cyclization step. oup.com
These metal-catalyzed methods represent a significant advance, offering alternative pathways that can provide improved selectivity and functional group tolerance compared to traditional methods. acs.orgacs.org
Organocatalysis in Piperidine Synthesis
The asymmetric synthesis of piperidine frameworks has been a significant area of focus in organic chemistry due to the prevalence of this heterocyclic motif in a vast number of bioactive molecules and natural products. Organocatalysis has emerged as a powerful tool in this endeavor, offering a green and efficient alternative to traditional metal-based catalysis. This approach utilizes small organic molecules to catalyze chemical transformations, often providing high levels of stereocontrol. The application of organocatalysis to the synthesis of piperidines, including analogues of this compound, has led to the development of innovative synthetic strategies.
One of the prominent organocatalytic methods for constructing polysubstituted piperidines is the domino Michael addition/aminalization process. acs.orgnih.gov This reaction typically involves the use of a chiral organocatalyst, such as an O-TMS protected diphenylprolinol, to facilitate the reaction between aldehydes and nitroolefins. acs.orgnih.gov This methodology allows for the formation of multiple contiguous stereocenters within the piperidine ring in a single step with excellent enantioselectivity. acs.orgnih.gov While this specific approach may not directly yield a 4-carboxamide substituted piperidine, the underlying principle of creating substituted piperidine rings can be adapted.
Another key strategy in the organocatalytic synthesis of piperidines is the asymmetric Mannich reaction. This reaction has been utilized in a biomimetic approach to synthesize 2-substituted piperidine-type alkaloids. nih.govacs.org For instance, the reaction between Δ¹-piperideine and a nucleophile like acetone (B3395972) or ethyl acetoacetate (B1235776) can be catalyzed by (L)-proline, yielding the desired piperidine products with high enantiomeric excess (ee). acs.org The use of solvents such as benzonitrile (B105546) or acetonitrile has been shown to be effective in preventing product racemization. nih.govacs.org
The versatility of organocatalysis is further demonstrated in cascade reactions that lead to highly functionalized piperidines. For example, aza-Michael reactions followed by intramolecular cyclization have been employed to produce 2,3,4-trisubstituted piperidines. thieme-connect.com These reactions can be triggered by different modes of catalyst activation, such as aminocatalysis or hydrogen-bond catalysis, leading to products with high yields and enantioselectivities. thieme-connect.com
The combination of biocatalysis and organocatalysis presents a hybrid approach for the synthesis of piperidine alkaloids. ucd.ienih.gov In such a system, a transaminase can be used to generate a key reactive intermediate, which then undergoes an organocatalyzed Mannich reaction to form the 2-substituted piperidine. ucd.ienih.gov This chemoenzymatic cascade offers a streamlined process for producing these valuable compounds.
While direct organocatalytic synthesis of this compound is not extensively documented in the provided context, the principles outlined in the synthesis of its analogues provide a clear roadmap. The functionalization at the 4-position with a carboxamide group and the specific N-alkylation can be envisioned as subsequent synthetic steps following the formation of the core piperidine ring through one of the aforementioned organocatalytic methods.
The following table summarizes representative examples of organocatalytic reactions for the synthesis of substituted piperidines, highlighting the diversity of catalysts and substrates.
| Catalyst | Reactants | Product Type | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) |
| O-TMS protected diphenylprolinol | Aldehydes, Trisubstituted nitroolefins | Polysubstituted piperidines | High | Excellent | N/A |
| (L)-proline | Δ¹-piperideine, Acetone | 2-substituted piperidine | Good | up to 97% | N/A |
| Aminocatalyst (e.g., 6 in thieme-connect.com) | Michael acceptor 2, Amine 1 | 2,3,4-trisubstituted piperidine | 63-77 | 86-88 | N/A |
| H-bond donor (e.g., 7 in thieme-connect.com) | Michael acceptor 3, Amine 1 | 2,3,4-trisubstituted piperidine | 77-98 | 85-97 | 1.3:1 - 1.4:1 |
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular backbone, the nature and attachment of substituents, and the spatial arrangement of atoms.
1D NMR (¹H, ¹³C, DEPT) for Backbone and Substituent Assignment
One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), are fundamental for assigning the core structure of N-ethyl-N-methylpiperidine-4-carboxamide.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the signals can be assigned based on their chemical shifts, multiplicities, and integration values. Drawing parallels with the structurally similar N,N-ethylmethyl-piperidine-4-carboxylic acid, the following proton chemical shifts can be anticipated. researchgate.net The protons on the piperidine (B6355638) ring (H-2, H-3, H-4, H-5, and H-6) would likely appear in the range of 1.5 to 3.5 ppm. The axial and equatorial protons at positions 2 and 6 would be diastereotopic, leading to distinct signals, likely multiplets, in the downfield region of the aliphatic spectrum due to their proximity to the nitrogen atom. researchgate.net The protons at positions 3 and 5 would also be diastereotopic and are expected to resonate as complex multiplets further upfield. The methine proton at position 4 (H-4) would likely appear as a multiplet around 2.5-3.0 ppm. researchgate.net
The N-methyl and N-ethyl substituents on the carboxamide nitrogen would exhibit characteristic signals. The N-methyl protons would present as a singlet, while the N-ethyl group would show a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, indicative of their coupling.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Piperidine H-2eq, H-6eq | ~3.4 | dt |
| Piperidine H-2ax, H-6ax | ~3.2 | td |
| Piperidine H-4 | ~2.6 | tt |
| Piperidine H-3, H-5 | ~2.0-2.2 | m |
| N-CH₃ (Amide) | ~2.9 | s |
| N-CH₂CH₃ (Amide) | ~3.3 | q |
| N-CH₂CH₃ (Amide) | ~1.2 | t |
¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The DEPT experiment is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. For this compound, the carbonyl carbon of the carboxamide group is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The carbons of the piperidine ring adjacent to the nitrogen (C-2 and C-6) would appear around 50-60 ppm. rsc.org The C-4 carbon, attached to the carboxamide group, would be found in a similar region, while the C-3 and C-5 carbons would be further upfield. The N-methyl and N-ethyl carbons on the amide would also have distinct signals in the aliphatic region. A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, aiding in the definitive assignment of the piperidine ring carbons.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Carbon Type (from DEPT) |
| C=O (Amide) | ~175 | C |
| Piperidine C-2, C-6 | ~54 | CH₂ |
| Piperidine C-4 | ~40 | CH |
| Piperidine C-3, C-5 | ~28 | CH₂ |
| N-CH₃ (Amide) | ~35 | CH₃ |
| N-CH₂CH₃ (Amide) | ~42 | CH₂ |
| N-CH₂CH₃ (Amide) | ~14 | CH₃ |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR techniques are crucial for establishing the precise connectivity and spatial proximity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the piperidine ring (e.g., H-2 with H-3, H-3 with H-4), confirming the ring structure. It would also show a correlation between the methylene and methyl protons of the N-ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the one between the piperidine H-4 proton and the amide carbonyl carbon, confirming the attachment of the carboxamide group to the piperidine ring. Correlations between the N-methyl and N-ethyl protons and the carbonyl carbon would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY could reveal through-space interactions between axial and equatorial protons on the piperidine ring and between the substituents and the ring protons.
Conformational Analysis using NMR (e.g., Temperature-Dependent Studies, Coupling Constants)
The piperidine ring can exist in different conformations, with the chair form being the most stable. The substituents on the ring can adopt either axial or equatorial positions. In N-substituted piperidines, the orientation of the N-substituent can significantly influence the ring's conformation. nih.gov
Temperature-Dependent NMR Studies: By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as ring inversion. At low temperatures, the inversion might be slow enough on the NMR timescale to observe separate signals for the axial and equatorial conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the determination of the energy barrier for this conformational change. rsc.org
Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons in the piperidine ring is highly dependent on the dihedral angle between them. Large coupling constants (typically 8-13 Hz) are observed for diaxial protons, while smaller values are seen for axial-equatorial and diequatorial interactions. A detailed analysis of the coupling constants of the piperidine ring protons can therefore provide strong evidence for the preferred chair conformation and the axial or equatorial orientation of the carboxamide substituent. whiterose.ac.uk
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound would be characterized by several key absorption bands. The most prominent band would be the C=O stretching vibration of the tertiary amide group, expected in the region of 1630-1680 cm⁻¹. The C-N stretching vibrations of the piperidine ring and the amide group would appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹. The C-H stretching vibrations of the aliphatic groups (piperidine ring, N-methyl, and N-ethyl) would be observed around 2800-3000 cm⁻¹. The presence of C-H bending vibrations would also be evident in the 1350-1480 cm⁻¹ region.
Interactive Data Table: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aliphatic) | 2800-3000 | Medium to Strong |
| C=O Stretch (Amide) | 1630-1680 | Strong |
| C-H Bend | 1350-1480 | Medium |
| C-N Stretch | 1000-1350 | Medium to Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR. While polar functional groups like C=O give strong signals in FTIR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. For this compound, the Raman spectrum would also show the C-H stretching and bending modes. The symmetric vibrations of the piperidine ring would likely be more prominent in the Raman spectrum. The C=O stretch of the amide would also be observable, although it might be weaker than in the FTIR spectrum. The combination of both FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict and assign the vibrational frequencies observed in both FTIR and Raman spectra for related molecules. nih.gov
Based on a comprehensive search of scientific literature and chemical databases, there is currently no available public data on the advanced structural elucidation and conformational analysis of the specific compound "this compound."
Detailed experimental research findings and data for the following analytical methods, as specified in the request, could not be located for this molecule:
Mass Spectrometry (MS): No published studies on the high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) of this compound were found. Therefore, experimentally determined molecular weight and fragmentation patterns are not available.
X-ray Crystallography: A search for crystallographic data yielded no results for this compound. Consequently, information regarding its solid-state structure, intermolecular interactions from single-crystal X-ray diffraction, or any studies on its polymorphism and crystal engineering is not present in the accessible scientific literature.
Chiroptical Spectroscopy: There are no available studies utilizing methods such as circular dichroism to determine the absolute configuration of this compound.
Due to the absence of published research on these specific analytical topics for this compound, it is not possible to generate a scientifically accurate article with the required detailed findings and data tables as outlined in the prompt.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods provide detailed information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has proven to be highly effective for predicting the molecular geometry of cyclic compounds like piperidine (B6355638) derivatives. researchgate.net Methods such as B3LYP, when combined with basis sets like 6-31G(d), can accurately optimize molecular geometries and determine bond lengths and angles that show strong agreement with experimental data. researchgate.netespublisher.com
For the piperidine ring, a core component of N-ethyl-N-methylpiperidine-4-carboxamide, DFT calculations can precisely model the bond parameters. The table below illustrates the typical accuracy of DFT (B3LYP/6-31G(d) method) in calculating the geometry of a simple piperidine ring compared to experimental values.
| Parameter | Bond | Calculated Value (Å) | Experimental Value (Å) |
| Bond Length | C-C | 1.535 | 1.526 |
| Bond Length | C-N | 1.473 | 1.471 |
| Bond Length | C-H | 1.096 | 1.090 |
| Bond Length | N-H | 1.016 | 1.010 |
This table presents representative data for the piperidine ring to illustrate the accuracy of DFT calculations.
Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they are crucial for high-accuracy energy calculations and benchmarking. Studies comparing DFT and Hartree-Fock methods for piperidine and its derivatives have found that DFT methods like B3LYP are often superior for predicting vibrational frequencies, while both provide reliable geometric optimizations. researchgate.net
The non-planar structure of the piperidine ring allows for various conformations, with the "chair" form being the most stable. Computational studies on related molecules like N-methyl piperidine (NMP) have explored the energy landscape of these conformers. rsc.org These analyses identify the energy minima corresponding to stable structures, such as the chair and twist conformers. rsc.org Theoretical calculations can determine the relative energies and thermodynamic parameters governing the equilibrium between these forms. For NMP, the chair and twist structures were identified as key conformers, with their equilibrium parameters and energy separation being successfully modeled. rsc.org Such analysis is critical for understanding the dynamic behavior of the this compound molecule in different environments.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of varying electron potential on the van der Waals surface.
Negative Regions (Red/Yellow): These areas are characterized by high electron density and are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized around the carbonyl oxygen atom of the carboxamide group. researchgate.net
Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms bonded to the piperidine ring and the ethyl/methyl groups would exhibit positive potential. researchgate.net
Neutral Regions (Green): These areas represent regions of near-zero potential. researchgate.net
The MEP surface provides a clear and intuitive representation of the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. researchgate.net
Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. mdpi.com
LUMO: This orbital acts as an electron acceptor, and its energy is related to the electron affinity. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov For this compound, the HOMO is likely distributed over the electron-rich regions, such as the nitrogen atoms, while the LUMO would be centered on the electron-accepting carboxamide group.
From the HOMO and LUMO energy values, several key quantum chemical descriptors can be calculated to quantify reactivity:
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons (where μ ≈ -χ). |
These formulas provide a framework for evaluating the chemical reactivity of a molecule based on its frontier orbitals. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data and structural confirmation.
Vibrational Frequencies: DFT calculations can predict the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net The calculated harmonic frequencies are often scaled to correct for anharmonicity and methodological limitations, yielding results that are in good agreement with experimental observations. researchgate.netmaterialsciencejournal.org For this compound, key vibrational modes would include the C=O stretching of the amide, C-N stretching of the piperidine and amide groups, and various C-H stretching and bending modes. researchgate.net
NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. nih.gov The typical procedure involves geometry optimization using a DFT method, followed by the calculation of magnetic shielding constants using a specialized method like GIAO (Gauge-Independent Atomic Orbital). nih.gov These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide predicted chemical shifts that can be compared directly with experimental spectra to aid in structural elucidation and conformational analysis. nih.govnih.gov The accuracy of these predictions can be high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations are crucial for understanding its conformational flexibility and the influence of surrounding solvent molecules on its structure.
Conformational Flexibility: The structural dynamics of this compound are largely dictated by two key features: the piperidine ring and the rotatable amide bond.
Piperidine Ring Pucker: The six-membered piperidine ring is not planar and primarily adopts a stable chair conformation to minimize steric and torsional strain. ias.ac.in However, it can also transiently exist in higher energy conformations such as boat or twist-boat forms. MD simulations can map the energy landscape of these ring puckering motions, determining the relative stability and the transition rates between different conformations. In related piperidine compounds, the presence of substituents has been shown to significantly influence the preferred conformation. ias.ac.inrsc.org For this compound, the 4-carboxamide group is expected to preferentially occupy an equatorial position on the chair conformer to reduce steric hindrance.
Amide Bond Rotation: The C-N bond of the carboxamide group has a partial double-bond character, leading to restricted rotation. This can result in different rotamers. Simulations can quantify the energy barrier for this rotation and determine the most stable orientation of the N-ethyl-N-methyl group relative to the piperidine ring.
Solvent Effects: The presence of a solvent can significantly alter the conformational preferences and dynamics of a molecule. MD simulations incorporating explicit solvent molecules (e.g., water) allow for a realistic representation of these interactions.
Hydration Shell: Simulations can reveal the structure of the water molecules surrounding the solute, known as the hydration shell. The polar carboxamide group is expected to form hydrogen bonds with water molecules, which can stabilize certain conformations.
Hydrophobic Interactions: The ethyl and methyl groups on the amide nitrogen and the aliphatic portions of the piperidine ring will exhibit hydrophobic interactions, influencing how the molecule orients itself within a polar solvent.
By running simulations in different solvents (e.g., water, ethanol, DMSO), the differential stabilization of various conformers can be quantified, providing insights into how the environment modulates the molecule's structure. nih.govresearchgate.net In silico studies on related carboxamide derivatives have demonstrated that binding energies and molecular stability are influenced by conformational choices. nih.gov
Table 1: Illustrative Conformational Energy Data from Theoretical Calculations
This table presents hypothetical data based on typical energy values for piperidine derivatives to illustrate the output of computational analysis.
| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Predicted Population (298 K) |
|---|---|---|---|
| Chair (Equatorial) | 180 | 0.00 | >99% |
| Chair (Axial) | 60 | +4.5 | <1% |
| Twist-Boat | - | +6.2 | <0.1% |
Quantitative Structure–Property Relationships (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of a chemical compound based on its molecular structure. A QSPR model for this compound would involve calculating a set of numerical values, or "molecular descriptors," that characterize its topology, geometry, and electronic structure, and then correlating them with a specific physical or chemical property.
Model Development: A typical QSPR workflow for predicting a property (e.g., boiling point, solubility, or partition coefficient) for this compound would involve:
Descriptor Calculation: A wide range of molecular descriptors would be calculated from the optimized 3D structure of this compound. These can include constitutional descriptors (e.g., molecular weight), topological indices (e.g., connectivity indices), and quantum-chemical descriptors (e.g., dipole moment, orbital energies).
Model Building: Using a dataset of diverse molecules with known experimental values for the target property, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are employed to build a mathematical equation linking the descriptors to the property.
Prediction: Once a statistically robust model is developed and validated, it can be used to predict the property for this compound by simply inputting its calculated descriptor values.
While specific QSPR models focused solely on this compound are not documented in public literature, QSPR studies on broader classes of piperidine derivatives have been used to predict biological activities, demonstrating the applicability of this methodology to this class of compounds. nih.gov
Table 2: Example of Molecular Descriptors for QSPR Modeling
This table contains theoretical values calculated from the compound's structure, which would serve as input for a QSPR model.
| Descriptor Type | Descriptor Name | Calculated Value |
|---|---|---|
| Constitutional | Molecular Weight | 170.26 g/mol |
| Topological | Topological Polar Surface Area (TPSA) | 23.47 Ų |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 1.35 (Predicted) |
| Geometrical | Molecular Volume | 175.5 ų (Predicted) |
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. They are important in technologies like telecommunications and optical computing. The NLO properties of a molecule can be predicted using quantum mechanical calculations, typically employing Density Functional Theory (DFT). nih.govphyschemres.orgresearchgate.net
The key parameters that define a molecule's NLO response are its polarizability (α) and its first hyperpolarizability (β).
Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β): The primary determinant of second-order NLO effects, such as second-harmonic generation (SHG), where light of a certain frequency is converted to light with double that frequency.
For a molecule to have a significant β value, it typically requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system, leading to a large change in dipole moment upon excitation.
Table 3: Predicted NLO Properties via DFT Calculations
This table presents hypothetical data based on DFT (B3LYP/6-31G(d)) calculations, illustrating the expected NLO properties for a molecule of this type.
| Property | Symbol | Predicted Value (a.u.) | Predicted Value (esu) |
|---|---|---|---|
| Dipole Moment | μ | 2.95 D | 2.95 x 10⁻¹⁸ esu |
| Average Polarizability | ⟨α⟩ | ~85 | ~12.6 x 10⁻²⁴ esu |
| First Hyperpolarizability | β_tot | ~25 | ~0.22 x 10⁻³⁰ esu |
Molecular Interactions and Mechanistic Studies in Vitro
Biochemical Target Identification and Characterization
Comprehensive searches of scientific literature and chemical databases have not identified specific biochemical targets for N-ethyl-N-methylpiperidine-4-carboxamide. Research has, however, been conducted on analogous piperidine (B6355638) structures, providing a potential framework for understanding its possible interactions.
Receptor Binding Studies (e.g., Radioligand Binding Assays)
No direct radioligand binding assay data for this compound is publicly available. However, studies on similar piperidine-based molecules indicate that this chemical class can interact with various receptor systems. For instance, derivatives of 4-arylpiperazine-ethyl carboxamide have been shown to possess a high affinity for serotonin (B10506) 5-HT1A receptors and dopamine (B1211576) D4.2 receptors researchgate.net. Another study focused on 4,4-disubstituted piperidine derivatives identified ligands with high affinity for sigma-1 (σ1) receptors, with one compound exhibiting a Ki of 0.96 ± 0.05 nM nih.gov. These findings suggest that the piperidine carboxamide scaffold is a viable candidate for receptor interaction, though the specific targets for the N-ethyl-N-methyl variant remain uncharacterized.
Enzyme Inhibition/Activation Kinetics
There is no published research detailing the effects of this compound on enzyme activity. Related research on a scaffold of N-(2-aminoethyl)piperidine-4-carboxamide has identified derivatives that act as multi-kinase inhibitors, specifically targeting VEGFR-2, ERK-2, and Abl-1 kinases. One such derivative demonstrated an IC50 value of 4.5 μM against the K562 cell line, which has hyperactive kinases nih.gov. This indicates that the broader structural class has the potential for enzyme inhibition, but specific data for this compound is absent.
Protein-Ligand Interaction Dynamics and Kinetics (e.g., Surface Plasmon Resonance, Fluorescence Anisotropy)
Direct kinetic studies, such as those using Surface Plasmon Resonance (SPR) or fluorescence anisotropy to determine the on- and off-rates for this compound binding to a protein target, have not been reported. General principles of protein-ligand interactions involve mechanisms like the chelate effect, subsite binding, and receptor clustering, which can influence binding affinity and functional outcomes ualberta.ca. Advanced techniques like NMR spectroscopy have been used to elucidate complex binding mechanisms for other ligands, revealing how they can cooperatively or allosterically interact with their target proteins elifesciences.orgelifesciences.org. However, such detailed biophysical characterization is not available for this compound.
Mechanistic Probing of Biological Pathways
Without identified biochemical targets, the specific biological pathways modulated by this compound cannot be determined.
Ligand-Receptor Binding Mechanisms
The precise mechanism by which this compound might bind to a receptor is unknown. For a ligand to bind, it must possess structural and electronic complementarity to the receptor's binding pocket. The binding mechanism can be influenced by factors such as the ligand's architecture and the presence of multiple binding sites on the protein ualberta.ca.
Allosteric Modulation Studies
There is no evidence to suggest that this compound acts as an allosteric modulator. Studies on different chemical scaffolds, such as 4-phenylpiperidine-2-carboxamide analogues, have identified positive allosteric modulators (PAMs) for the serotonin 5-HT2C receptor nih.gov. These findings highlight that allosteric modulation is a possible mechanism for piperidine-containing compounds, but it has not been demonstrated for this compound.
Inhibition/Activation Pathways of Specific Enzymes
Studies on various piperidine-4-carboxamide derivatives have revealed their potential to interact with and modulate the activity of several key enzymes. While direct data for this compound is not available, research on analogous structures indicates that the piperidine carboxamide moiety can serve as a scaffold for potent enzyme inhibitors.
For instance, a series of pyrimidinyl-piperazine carboxamide derivatives, which share a core carboxamide functional group, have demonstrated significant inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. nih.gov All tested compounds in this series showed superior inhibition compared to the reference drug, acarbose, with IC50 values ranging from 0.4 µM to 23 µM. nih.gov Kinetic studies of the most potent of these analogs revealed a competitive inhibition mechanism. nih.gov
Furthermore, benzimidazole-based pyrrole/piperidine hybrids have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com These compounds displayed moderate to good inhibitory activities, with IC50 values for AChE inhibition ranging from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM, and for BuChE inhibition from 21.57 ± 0.61 µM to 39.55 ± 0.03 µM. mdpi.com
In the context of cancer-related enzymes, derivatives of piperidine carboxamide have been investigated as inhibitors of anaplastic lymphoma kinase (ALK), a significant target in cancer therapy. researchgate.net Additionally, piperine-carboximidamide hybrids, which contain a piperidine-like structure, have shown inhibitory potential against cyclin-dependent kinase 2 (CDK2), with IC50 values for the most potent compounds ranging from 12 nM to 23 nM. nih.gov
Cell-Free Biochemical Assays
In Vitro Enzyme Assays
Cell-free biochemical assays are crucial for determining the direct interaction between a compound and its target enzyme. For analogs of this compound, these assays have quantified their inhibitory potency.
| Compound Class | Target Enzyme | IC50 Values | Reference |
| Pyrimidinyl-piperazine carboxamide derivatives | α-Glucosidase | 0.4 µM - 23 µM | nih.gov |
| Benzimidazole-based pyrrole/piperidine hybrids | Acetylcholinesterase (AChE) | 19.44 ± 0.60 µM - 36.05 ± 0.4 µM | mdpi.com |
| Benzimidazole-based pyrrole/piperidine hybrids | Butyrylcholinesterase (BuChE) | 21.57 ± 0.61 µM - 39.55 ± 0.03 µM | mdpi.com |
| Piperine-carboximidamide hybrids | Cyclin-Dependent Kinase 2 (CDK2) | 12 nM - 23 nM | nih.gov |
| Ceritinib analogs (piperidine carboxamide derivatives) | Anaplastic Lymphoma Kinase (ALK) | IC50 = 24 nM (for a highly potent analog) | researchgate.net |
These data highlight the potential of the piperidine-4-carboxamide scaffold to be adapted for the potent and selective inhibition of a variety of enzymes.
Receptor Functional Assays in Isolated Systems
Beyond enzymes, piperidine-based structures have been extensively studied for their interactions with various receptors. Functional assays in isolated systems provide information on the affinity and functional effects (e.g., agonist or antagonist activity) of these compounds.
A series of arylalkyl/arylalkylsulfonyl piperidine-based derivatives were synthesized and evaluated as sigma (σ) receptor ligands. nih.gov These studies found that certain derivatives exhibited high affinity for the σ1 receptor and selectivity over the σ2 receptor. For example, the 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine ligand was identified with a high σ1 affinity (Ki = 0.96 ± 0.05 nM) and a 96-fold selectivity over the σ2 receptor (Ki = 91.8 ± 8.1 nM). nih.gov
In another study, piperidine/piperazine-based compounds were screened for their affinity towards sigma receptors, leading to the discovery of a potent σ1 receptor ligand with a Ki value of 3.2 nM. rsc.org Functional assays revealed that one of the promising compounds from this series acted as a σ1 receptor agonist. rsc.orgnih.gov
Computational Modeling of Molecular Recognition
Molecular Docking to Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method has been widely applied to piperidine carboxamide derivatives to understand their binding modes with various protein targets.
For instance, docking studies of piperidine carboxamide derivatives as ALK inhibitors have been performed to investigate the interactions with the active site of the ALK protein. researchgate.net Similarly, computational studies, including molecular docking, have been employed to explore the binding of piperidine/piperazine-based compounds to the sigma 1 receptor. nih.gov These studies revealed that the piperidine nitrogen atom and the carboxylate groups of Glu172 and Asp126 residues were involved in forming a bidentate salt bridge, and a π–cation interaction was observed between the ionized nitrogen atom and the Phe107 residue. nih.gov
Molecular docking of benzimidazole-based pyrrole/piperidine hybrids with AChE and BuChE has also been conducted to confirm the binding interactions of the most potent analogs. mdpi.com The active analogs were found to establish numerous interactions with the active sites of these enzymes, with docking scores indicating favorable binding. mdpi.com
| Compound Class | Target Protein | Key Interacting Residues (if specified) | Reference |
| Piperidine carboxamide derivatives | Anaplastic Lymphoma Kinase (ALK) | Active site residues | researchgate.net |
| Piperidine/piperazine-based compounds | Sigma 1 Receptor (S1R) | Glu172, Asp126, Phe107 | nih.gov |
| Benzimidazole-based pyrrole/piperidine hybrids | Acetylcholinesterase (AChE) | Active site residues | mdpi.com |
| Benzimidazole-based pyrrole/piperidine hybrids | Butyrylcholinesterase (BuChE) | Active site residues | mdpi.com |
Binding Energy Calculations
Binding energy calculations provide a quantitative measure of the affinity between a ligand and its target protein. For aminoethyl-substituted piperidine derivatives targeting the σ1 receptor, molecular dynamics simulations and the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach were used to calculate the Gibbs free energy of binding (ΔGbind). nih.gov
The study found that the binding of piperidine derivatives to the σ1 receptor resulted in lower Gibbs free energy of binding compared to cyclohexane (B81311) derivatives. nih.gov For example, the ΔGbind values for several N-methylpiperidine derivatives were calculated to be in the range of -9.97 to -10.12 kcal/mol. nih.gov These calculations also revealed that the introduction of a methyl group on the piperidine nitrogen increased lipophilic interactions within the binding pocket of the σ1 receptor. nih.gov
In a study involving piperidine-derived compounds as inhibitors of the p53-HDM2 interaction, two top-scoring molecules from docking studies exhibited binding energies of -6.639 and -6.305 kcal/mol. researchgate.net
| Compound Class | Target Protein | Calculated Binding Energy (ΔGbind or similar metric) | Reference |
| Aminoethyl-substituted piperidine derivatives | Sigma 1 Receptor (S1R) | -9.48 to -10.12 kcal/mol | nih.gov |
| Piperidine-derived compounds | HDM2 | -6.639 and -6.305 kcal/mol | researchgate.net |
Pharmacophore Modeling
Pharmacophore modeling is a critical computational technique in drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a response. This model serves as a template for designing new, more potent, and selective ligands. For piperidine-4-carboxamide derivatives, pharmacophore models have been developed to understand their interaction with various receptors, particularly G protein-coupled receptors (GPCRs) like the opioid receptors. nih.govescholarship.org
Studies on a range of piperidine-based ligands, including those targeting the kappa-opioid receptor (KOR), have elucidated several key structural features that are crucial for molecular recognition and binding. mdpi.comnih.gov These models are constructed by analyzing the structure-activity relationships (SAR) of a series of active compounds. researchgate.net The essential features for a piperidine-carboxamide scaffold, such as that of this compound, generally include a combination of hydrophobic, hydrogen bonding, and ionic interaction sites.
The primary pharmacophoric features identified for this class of compounds typically include:
A Cationic/Ionizable Group: The piperidine nitrogen is a key feature. At physiological pH, this tertiary amine is typically protonated, carrying a positive charge. This allows it to form a strong ionic interaction with a conserved negatively charged amino acid residue, such as aspartic acid, in the binding pocket of opioid receptors. mdpi.com This electrostatic interaction is considered a critical anchor for orienting the ligand within the binding site. mdpi.com
Hydrophobic Features: The alkyl substituents on the piperidine nitrogen (the ethyl and methyl groups) and the aliphatic piperidine ring itself contribute to hydrophobic interactions. researchgate.net These groups occupy hydrophobic pockets within the receptor, enhancing binding affinity and potentially influencing selectivity. SAR studies on related compounds have shown that the size and nature of these N-substituents are important for potency and receptor selectivity. nih.gov
Hydrogen Bond Acceptor/Donor: The carboxamide moiety is a vital pharmacophoric element. The carbonyl oxygen serves as a strong hydrogen bond acceptor, while the amide nitrogen can act as a hydrogen bond donor. These features allow the ligand to form specific hydrogen bonds with amino acid residues in the receptor, further stabilizing the ligand-receptor complex. nih.gov
Below is a summary of the key pharmacophoric features for this compound based on generalized models for related ligands.
| Pharmacophoric Feature | Corresponding Structural Moiety | Type of Interaction |
| Cationic Center | Piperidine Nitrogen | Ionic Interaction |
| Hydrophobic Region | N-ethyl and N-methyl groups | Hydrophobic Interaction |
| Hydrophobic Region | Piperidine Ring | Hydrophobic Interaction |
| Hydrogen Bond Acceptor | Carboxamide Carbonyl Oxygen | Hydrogen Bonding |
| Hydrogen Bond Donor | Carboxamide Amine (N-H) | Hydrogen Bonding |
Structure Activity Relationship Sar Studies of N Ethyl N Methylpiperidine 4 Carboxamide Analogues
Systematic Modification of the N-Ethyl and N-Methyl Groups
The substituents on the piperidine (B6355638) nitrogen play a pivotal role in the interaction of N-ethyl-N-methylpiperidine-4-carboxamide analogues with their biological targets. Modifications at this position can significantly influence binding affinity, selectivity, and functional activity.
Research on related piperidine-based ligands has shown that the nature of the N-substituent is a critical determinant of activity. For instance, in a series of piperidine-based cocaine analogues, N-demethylation led to improved activity at serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, with only modest changes at the dopamine (B1211576) transporter (DAT). nih.gov Conversely, replacing the N-methyl group with larger phenylalkyl groups generally resulted in a significant decrease in activity at all three monoamine transporters. nih.gov This suggests that while some flexibility is tolerated, steric bulk at the nitrogen atom can be detrimental to binding.
In the context of this compound, systematic modifications would involve exploring the impact of varying the size and nature of the alkyl groups. This includes demethylation, substitution of the ethyl group with other small alkyl or functionalized alkyl chains, and the introduction of cyclic moieties. Studies on other N-substituted piperidines have demonstrated that incorporating polar groups into the N-alkyl substituent can lead to decreased activity, although potency may be retained for specific targets. nih.gov Therefore, a careful balance between lipophilicity and polarity is essential for optimizing the pharmacological profile.
| Modification | Change in N-Substituent | Observed Effect on Activity | Rationale |
|---|---|---|---|
| Demethylation | N-ethyl-piperidine-4-carboxamide | Potentially improved selectivity for certain transporters (e.g., SERT, NET). nih.gov | Reduces steric hindrance and may alter the pKa of the nitrogen, affecting ionization and receptor interaction. |
| Increase Alkyl Chain Length | N-propyl-N-methyl... | Likely decrease in potency due to increased steric bulk. nih.gov | Larger groups may cause steric clashes within the binding pocket. |
| Introduction of Phenylalkyl Groups | N-benzyl-N-methyl... | Significant decrease in activity is often observed. nih.gov | The bulky, flexible phenylalkyl group can disrupt optimal binding conformations. |
| Incorporation of Polar Groups | N-(2-hydroxyethyl)-N-methyl... | Generally decreased activity, though target-specific retention of potency is possible. nih.gov | Alters the electronic and hydrophilic properties of the molecule, which may be unfavorable for binding. |
Exploration of Substitutions on the Piperidine Ring at C-2, C-3, C-4, C-5, C-6 Positions
Modifying the piperidine scaffold itself is a key strategy for exploring the chemical space around the core structure and improving biological activity. Substitutions at positions C-2, C-3, C-4, C-5, and C-6 can influence the molecule's conformation, lipophilicity, and ability to form specific interactions with the target protein. ajchem-a.comnih.gov
The synthesis of highly substituted piperidine analogues has become a significant area of research, with various methods developed to control stereochemistry and regiochemistry. ajchem-a.comnih.gov The position and nature of substituents can have a profound impact on activity. For example, in the development of anti-Mycobacterium abscessus agents, modifications around the piperidine-4-carboxamide core were crucial for enhancing potency. nih.gov Similarly, for dual PPARα/γ agonists, the substitution pattern on the piperidine ring was a key determinant of their activity profile. nih.govresearchgate.net
The introduction of substituents can serve several purposes:
Probing Steric Limits: Adding small alkyl groups (e.g., methyl) at different positions can help map the topography of the binding site.
Introducing New Interactions: Functional groups like hydroxyl or amino moieties can form new hydrogen bonds or ionic interactions.
Altering Conformation: Substituents can lock the piperidine ring into a specific chair or boat conformation, which might be more favorable for binding. The axial or equatorial orientation of substituents is often critical. mdpi.com
Modulating Physicochemical Properties: Groups like fluorine can alter lipophilicity and metabolic stability.
| Position | Type of Substituent | Potential Impact on Activity | Rationale for Modification |
|---|---|---|---|
| C-2 / C-6 | Small Alkyl (e.g., Methyl) | May increase selectivity or potency depending on stereochemistry (cis/trans). Can also hinder N-dealkylation, improving metabolic stability. | To probe space near the nitrogen and influence ring conformation. |
| C-3 / C-5 | Hydroxyl, Amino, or Fluoro | Can introduce new hydrogen bonding or polar interactions. May affect pKa and overall polarity. | To enhance binding affinity through specific interactions with receptor residues. |
| C-4 | Alkyl or Aryl groups | Can significantly alter the molecule's interaction with the binding pocket, potentially increasing potency or altering selectivity. | To explore a key vector for substitution, potentially interacting with a hydrophobic sub-pocket. |
Variation of the Carboxamide Substituents and Isosteres
The carboxamide group is a common functional group in bioactive molecules due to its ability to form strong hydrogen bonds. drughunter.com However, it can be susceptible to enzymatic hydrolysis. drughunter.com Replacing the carboxamide moiety with bioisosteres—different functional groups with similar physical or chemical properties—is a widely used strategy in medicinal chemistry to improve metabolic stability, modulate potency, and enhance pharmacokinetic properties. semanticscholar.orgnih.govresearchgate.net
Common bioisosteres for the amide bond include:
Heterocyclic Rings: Five-membered aromatic rings such as oxadiazoles, triazoles, or tetrazoles can mimic the hydrogen bonding properties and planarity of the amide group while often conferring greater metabolic stability. drughunter.comnih.gov
Sulfonamides: This group is a well-known bioisostere for carboxylic acids and related functionalities, though it differs in geometry from the planar amide. semanticscholar.org
Reversed Amides or Ureas: These modifications alter the orientation of the hydrogen bond donor and acceptor atoms, which can be used to probe the specific requirements of the receptor binding site. nih.gov
In the context of piperidine-4-carboxamides, replacing the carboxamide with such isosteres could lead to analogues with improved drug-like properties. For instance, a study on anti-Mycobacterium agents found that replacing a basic piperidine moiety with an amide resulted in a near-complete loss of activity, highlighting the critical role of this part of the molecule for that specific target. nih.gov This underscores that the success of a bioisosteric replacement is highly context-dependent.
| Bioisostere | Structure Example | Key Properties and Rationale for Use |
|---|---|---|
| 1,3,4-Oxadiazole | A five-membered heterocycle | Metabolically stable, mimics planarity and dipole moment of the amide bond, acts as a hydrogen bond acceptor. nih.gov |
| 1,2,3-Triazole | A five-membered heterocycle | Known amide surrogate, metabolically robust, can be synthesized efficiently via "click chemistry". nih.gov |
| Tetrazole | A five-membered heterocycle | Frequently used as a carboxylic acid bioisostere, its acidic proton can form strong interactions. drughunter.com |
| Sulfonamide | -SO₂NHR | Classical bioisostere, non-planar, can act as a hydrogen bond donor. semanticscholar.org |
Stereochemical Effects on Molecular Recognition
The introduction of substituents on the piperidine ring often creates chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each isomer.
For example, in a study of piperidine carboxamide-based proteasome inhibitors, the (S)-enantiomer was found to be 100-fold more potent than the (R)-enantiomer, demonstrating a clear stereochemical preference for the target. nih.gov Similarly, the synthesis of regio- and diastereoisomers of methyl-substituted pipecolinates highlighted the importance of controlling stereochemistry to explore the 3D chemical space of piperidine fragments. whiterose.ac.uk The development of stereoselective synthetic methods is therefore essential for preparing and evaluating individual isomers to fully understand the SAR and identify the most active and selective analogue. ajchem-a.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR studies can help to predict the activity of new, unsynthesized compounds and provide insights into the structural features that are most important for activity. nih.gov
For piperidine carboxamide derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. dntb.gov.uaresearchgate.net These models generate 3D contour maps that visualize the regions around the aligned molecules where certain physicochemical properties are favorable or unfavorable for activity.
Key findings from QSAR studies on related piperidine carboxamides include:
Steric Properties: Contour maps often indicate that bulky substituents are favored in some regions of the molecule but disfavored in others. This helps in optimizing the size and shape of substituents to maximize interactions with the target.
Electrostatic Properties: The models can highlight areas where positive or negative electrostatic potentials are beneficial for activity, guiding the placement of electron-donating or electron-withdrawing groups to enhance electrostatic interactions.
Hydrophobic Properties: Hydrophobic contour maps can identify regions where lipophilic groups are preferred, which can be crucial for improving binding affinity through hydrophobic interactions. researchgate.net
These QSAR models serve as valuable tools in the drug design process, allowing for the prioritization of synthetic targets and a more focused approach to lead optimization. dntb.gov.uaresearchgate.net
Rational Design Strategies for Enhanced Molecular Interactions
The collective insights from SAR and QSAR studies provide a foundation for the rational design of new this compound analogues with improved properties. A successful design strategy integrates multiple findings to guide the synthesis of molecules with a higher probability of success.
Key strategies include:
Pharmacophore Refinement: Based on the SAR of the N-alkyl groups, piperidine ring, and carboxamide moiety, a minimal pharmacophore required for activity can be established. This model defines the essential structural elements and their spatial arrangement. nih.gov
Structure-Based Design: If the 3D structure of the biological target is known, molecular docking studies can be used to predict how different analogues bind. This allows for the design of new molecules that make more optimal contacts with key residues in the binding site, such as hydrogen bonds, ionic interactions, or hydrophobic packing. dntb.gov.uanih.gov
Scaffold Hopping and Isosteric Replacement: The piperidine or carboxamide core can be replaced with different scaffolds or bioisosteres to explore novel chemical space, improve properties like metabolic stability, or escape existing patent limitations. drughunter.comexlibrisgroup.com
Optimization of Physicochemical Properties: Rational design must also consider ADME (absorption, distribution, metabolism, and excretion) properties. Modifications can be made to reduce lipophilicity, improve solubility, or block sites of metabolism, leading to compounds with better oral bioavailability and in vivo efficacy. nih.gov For example, introducing fluorine atoms or replacing a piperidine with a morpholine (B109124) ring can sometimes improve metabolic clearance. dndi.org
By combining these computational and empirical approaches, researchers can move beyond simple trial-and-error synthesis and rationally design the next generation of this compound analogues with enhanced molecular interactions and superior therapeutic potential.
Applications in Chemical Biology and Medicinal Chemistry Research
Development as Biochemical Probes
Biochemical probes are essential tools for dissecting complex biological processes. They enable the visualization, identification, and functional characterization of biomolecules within their native environments. The N-ethyl-N-methylpiperidine-4-carboxamide core can be adapted to create such specialized molecular tools.
While specific fluorescently labeled versions of this compound are not extensively documented in the literature, the underlying piperidine (B6355638) scaffold is frequently modified for imaging applications. For instance, piperidine-based ligands have been labeled with positron-emitting isotopes like fluorine-18 (B77423) ([¹⁸F]) to create radioligands for Positron Emission Tomography (PET) imaging of receptors in the central nervous system. nih.gov This technique allows for the non-invasive mapping of target distribution and density in vivo. nih.gov
The synthesis of such probes involves incorporating an imaging moiety without significantly disrupting the compound's affinity for its biological target. For this compound, this could be achieved by attaching a fluorophore or a radiolabel precursor to the ethyl or methyl groups, or to a less sterically hindered position on the piperidine ring, to create novel imaging agents for its specific, yet-to-be-identified targets. nih.gov
Identifying the specific protein targets of a bioactive small molecule is a critical step in understanding its mechanism of action. Photoaffinity labeling (PAL) is a powerful chemical proteomics technique used for this purpose. nih.govchomixbio.com A photoaffinity probe is a modified version of the parent compound that contains a photoreactive group and an affinity tag (like biotin). nih.gov
The core principles of PAL probe design are summarized in the table below.
| Component | Function | Common Examples |
| Ligand | Binds non-covalently to the target protein; provides specificity. | The bioactive small molecule of interest (e.g., this compound). |
| Photoreactive Group | Forms a highly reactive intermediate upon UV light activation, leading to covalent bond formation with the target. | Aryl azides, diazirines, benzophenones. nih.gov |
| Affinity Tag | Enables the isolation and purification of the covalently labeled protein-probe complex for identification by mass spectrometry. | Biotin, clickable alkyne/azide groups. nih.gov |
Upon binding to its target, the probe is activated by UV light, creating a covalent link. nih.gov The tagged protein can then be isolated and identified, revealing the molecular target of the original compound. nih.govchomixbio.com The this compound structure is a suitable candidate to serve as the ligand component in such a probe, facilitating the discovery of its biological interaction partners.
Utilization as a Synthetic Building Block for Complex Architectures
The N-benzyl piperidine motif, a close structural relative, is widely used by medicinal chemists as a versatile tool to fine-tune both efficacy and physicochemical properties in drug development. researchgate.net Similarly, this compound serves as a valuable synthetic building block. Its structure offers several points for chemical elaboration:
The Piperidine Nitrogen: The tertiary amine can be involved in salt formation to enhance solubility.
The Carboxamide Group: The N-ethyl and N-methyl groups can be varied to explore structure-activity relationships (SAR) related to target binding. The amide bond itself is a key hydrogen bonding feature.
The Piperidine Ring: The ring provides a rigid, three-dimensional scaffold that can orient substituents in defined spatial arrangements, which is crucial for specific interactions with protein binding pockets.
By modifying these positions, chemists can synthesize libraries of more complex molecules, building upon the core structure to optimize potency, selectivity, and pharmacokinetic properties.
Scaffold for the Discovery of Novel Ligands
A molecular scaffold is a core structure upon which new ligands are designed. The piperidine-4-carboxamide moiety has been successfully employed as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease. nih.gov Through virtual screening, a compound with this core structure was identified as a moderate inhibitor, and its unique binding mode provided a starting point for designing higher-affinity sQC inhibitors. nih.gov
This demonstrates the utility of the piperidine-4-carboxamide core as a platform for ligand discovery. The specific substitutions in this compound represent one possible decoration of this scaffold, aimed at achieving a particular biological activity. By using this scaffold as a starting point, researchers can explore different substitutions to target a wide range of proteins.
Role in Fragment-Based Drug Discovery Research
Fragment-Based Drug Discovery (FBDD) is a successful strategy for identifying lead compounds. It involves screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. mdpi.com These initial fragment hits are then optimized and grown into more potent, drug-like molecules. youtube.com
This compound, with its relatively small size and defined chemical features, fits the profile of a compound that could be identified in or derived from a fragment screen. nih.gov The core principles of FBDD that could be applied to such a fragment are outlined below.
| FBDD Strategy | Description |
| Fragment Growing | A confirmed fragment hit is extended by adding new functional groups that make additional interactions with the target protein, thereby increasing affinity. youtube.com |
| Fragment Linking | Two different fragments that bind to adjacent sites on the protein are connected with a chemical linker to create a single, high-affinity molecule. youtube.com |
| Fragment Merging | Two overlapping fragments are combined into a single new molecule that incorporates the key binding features of both. youtube.com |
The piperidine heterocycle is a dominant fragment in drug discovery, and its derivatives are often used as starting points in FBDD campaigns. researchgate.net
Applications in Proteomics Research (e.g., Component of Buffers for Protein Studies)
Proteomics involves the large-scale study of proteins and their functions. nih.gov While there is no direct evidence of this compound being used as a standard component of buffers for protein studies, its application in chemical proteomics is highly relevant. As discussed previously (Section 7.1.2), photoaffinity probes based on this compound can be used to identify its protein targets from complex biological mixtures. nih.govnih.gov This target identification process, which typically uses mass spectrometry to analyze the captured proteins, is a central technique in the field of proteomics. nih.gov Therefore, the primary role of this compound in proteomics research lies in its use as a chemical tool to investigate protein-ligand interactions.
Future Research Directions and Translational Perspectives
Development of Advanced Synthetic Methodologies
The synthesis of piperidine (B6355638) derivatives has been a subject of extensive research, with numerous methods developed to construct this important heterocyclic scaffold. nih.gov However, the pursuit of more efficient, cost-effective, and environmentally benign synthetic routes remains a critical goal. Future research on N-ethyl-N-methylpiperidine-4-carboxamide is likely to focus on the development of novel synthetic strategies that offer improvements in yield, purity, and scalability.
Recent advances in catalysis, such as the use of gold(I) complexes for the oxidative amination of non-activated alkenes and palladium-catalyzed enantioselective approaches, offer exciting possibilities for the synthesis of substituted piperidines. nih.gov The application of such modern techniques to the synthesis of this compound and its analogs could streamline their production. Furthermore, the exploration of biocatalytic methods, employing enzymes to carry out specific chemical transformations, represents a promising frontier for sustainable and highly selective synthesis. news-medical.net A modular approach, combining techniques like biocatalytic carbon-hydrogen oxidation with radical cross-coupling, could dramatically simplify the construction of complex piperidine structures. news-medical.net
| Synthetic Approach | Potential Advantages | Relevant Research Areas |
| Advanced Catalysis | Higher efficiency, enantioselectivity, and milder reaction conditions. | Gold- and palladium-catalyzed reactions, nickel electrocatalysis. nih.govnews-medical.net |
| Biocatalysis | High selectivity, environmentally friendly, and sustainable. | Enzyme-driven C-H oxidation. news-medical.net |
| Modular Synthesis | Simplified construction of complex derivatives and rapid library generation. | Combination of biocatalysis and cross-coupling reactions. news-medical.net |
| Mechanochemical Synthesis | Reduced solvent usage and potentially novel solid-state forms. | Solvent-free synthesis of related pharmaceutical salts. mdpi.com |
Deeper Mechanistic Insights into Molecular Interactions
A fundamental understanding of how this compound interacts with biological macromolecules is crucial for unlocking its potential. Future research will undoubtedly delve into the molecular-level details of its binding to potential protein targets. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) will be invaluable in determining the precise binding modes of this compound. For instance, cryo-EM has been successfully used to identify the binding site of other piperidine carboxamides in previously untargeted regions of their target proteins.
Computational methods, including molecular docking and molecular dynamics simulations, will play a pivotal role in predicting and rationalizing these interactions. nih.gov These in silico approaches can provide insights into the binding energetics, conformational changes, and the key amino acid residues involved in the interaction, guiding the design of analogs with improved affinity and selectivity. researchgate.net Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can also be employed to study the conformational preferences of the molecule in solution, which can influence its biological activity.
Expansion of Structure-Activity Landscape Exploration
The systematic exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry. For this compound, future research will involve the synthesis and biological evaluation of a diverse library of analogs. This will allow for a comprehensive understanding of how modifications to different parts of the molecule affect its activity and selectivity.
Key areas for modification will likely include the N-ethyl and N-methyl groups on the piperidine nitrogen, as well as the carboxamide moiety. By systematically altering these substituents, researchers can probe the steric, electronic, and hydrophobic requirements for optimal interaction with a given biological target. nih.gov For example, studies on other piperidine derivatives have shown that the introduction of different substituents can significantly impact their binding affinity and selectivity for various receptors. acs.org The insights gained from these SAR studies will be instrumental in the rational design of more potent and selective compounds.
Integration with Artificial Intelligence and Machine Learning for Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.gov These powerful computational tools can be leveraged to accelerate the design and optimization of novel compounds based on the this compound scaffold.
Quantitative structure-activity relationship (QSAR) models, built using ML algorithms, can be developed to predict the biological activity of virtual compounds, allowing for the in silico screening of large chemical libraries. researchgate.netdntb.gov.ua This can help prioritize the synthesis of the most promising candidates, saving time and resources. Furthermore, generative AI models can be employed to design entirely new molecules with desired properties, expanding the chemical space around the this compound core. The use of ML models trained on computationally predicted potencies has already shown promise in guiding synthetic efforts for other heterocyclic compounds.
| AI/ML Application | Potential Impact on Research |
| QSAR Modeling | Prediction of biological activity for virtual screening of compound libraries. researchgate.netdntb.gov.ua |
| Generative Models | De novo design of novel analogs with optimized properties. |
| Predictive Pharmacokinetics | In silico estimation of absorption, distribution, metabolism, and excretion (ADME) properties. |
Exploration of Novel Biochemical Targets for Research Probes
The piperidine scaffold is a common feature in a wide range of biologically active compounds, targeting a diverse array of proteins. encyclopedia.pubijnrd.org A key future direction for this compound will be the systematic exploration of its potential biochemical targets. This can be achieved through a combination of computational and experimental approaches.
In silico methods, such as target prediction algorithms, can be used to identify potential protein targets based on the chemical structure of the compound. clinmedkaz.org These predictions can then be validated experimentally through techniques like affinity chromatography, chemical proteomics, and various binding assays. Given the broad range of activities exhibited by piperidine derivatives, potential targets could include enzymes, G-protein coupled receptors (GPCRs), and ion channels. encyclopedia.pubclinmedkaz.org Identifying the specific biological targets of this compound will be a critical step in elucidating its mechanism of action and defining its potential utility as a research probe or a starting point for drug development. The discovery of its interaction with novel or underexplored targets could open up new avenues for therapeutic intervention in various diseases. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-ethyl-N-methylpiperidine-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via amide bond formation between piperidine-4-carboxylic acid derivatives and ethyl/methyl amines. Coupling agents like EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide) are critical for activating the carboxyl group, as demonstrated in analogous piperidine carboxamide syntheses . Solvent choice (e.g., DMF or dichloromethane) and temperature (20–40°C) significantly affect reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Challenges include competing side reactions (e.g., over-alkylation), which require stoichiometric control .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR in deuterated solvents (e.g., CDCl) to confirm the piperidine ring (δ 1.4–2.8 ppm for axial protons) and carboxamide moiety (δ 165–170 ppm for carbonyl carbon). Integration ratios verify ethyl/methyl group substitution .
- LC-MS : Electrospray ionization (ESI) in positive mode confirms molecular weight (e.g., [M+H] at m/z 185.2) and detects impurities.
- IR : Peaks at ~1640 cm (amide C=O stretch) and ~3300 cm (N-H stretch) validate functional groups .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies show degradation via hydrolysis (amide bond cleavage) or oxidation (piperidine ring). Store at −20°C in airtight containers under inert gas (N) to prevent moisture/oxygen exposure. Accelerated stability testing (40°C/75% RH for 4 weeks) combined with HPLC monitoring quantifies degradation products .
Advanced Research Questions
Q. What computational strategies are recommended to model the compound’s interactions with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with enzymes (e.g., kinases) or receptors. Parameterize force fields (e.g., OPLS-AA) for accurate piperidine ring conformation. MD simulations (NAMD/GROMACS) over 100+ ns trajectories assess dynamic stability in lipid bilayers or protein pockets . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (K) .
Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation techniques are effective?
- Methodological Answer : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during carboxamide formation. Resolve enantiomers via HPLC with chiral columns (Chiralpak IA/IB, hexane/isopropanol mobile phase). Polarimetry or circular dichroism (CD) quantifies enantiomeric excess (ee >99%) .
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- ADME : Administer orally or intravenously in rodents (Sprague-Dawley rats, C57BL/6 mice) and quantify plasma levels via LC-MS/MS. Calculate parameters like , , and bioavailability.
- Toxicity : Perform acute (14-day) and subchronic (90-day) studies, monitoring organ histopathology (liver, kidneys) and hematological markers. Compare with structurally similar compounds (e.g., N-benzyl derivatives) to assess SAR-driven toxicity .
Q. How can contradictions in reported biological activities be resolved?
- Methodological Answer : Discrepancies (e.g., variable IC values in enzyme assays) may arise from assay conditions (pH, ionic strength) or compound purity. Replicate studies using standardized protocols (e.g., ATP concentration in kinase assays). Cross-validate with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
